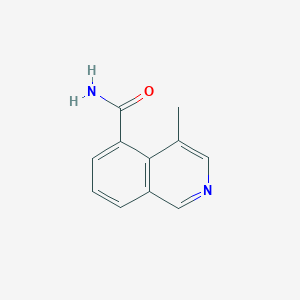

4-Methylisoquinoline-5-carboxamide

Beschreibung

4-Methylisoquinoline-5-carboxamide is a heterocyclic compound featuring a bicyclic isoquinoline core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide group enhances hydrogen-bonding capacity, which may influence solubility and target binding affinity.

Eigenschaften

IUPAC Name |

4-methylisoquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-5-13-6-8-3-2-4-9(10(7)8)11(12)14/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVVCYHCMXATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction produces 3,4-dihydroisoquinoline derivatives, which can be further modified to obtain 4-Methylisoquinoline-5-carboxamide.

Industrial Production Methods: Industrial production of 4-Methylisoquinoline-5-carboxamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes are streamlined to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylisoquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-Methylisoquinoline-5-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 4-Methylisoquinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-Methylisoquinoline-5-carboxamide to structurally related heterocyclic compounds, focusing on functional groups, physical properties, and structural motifs derived from the evidence.

Table 1: Structural and Functional Comparison

*Similarity scores are derived from structural similarity algorithms ().

Key Comparative Insights:

Isoxazole-based compounds (e.g., 4-Methylisoxazole-5-carboxylic acid) exhibit higher acidity due to the electron-withdrawing carboxylic acid group, whereas the carboxamide in the target compound offers neutral H-bonding capacity .

Functional Group Impact: Carboxamide groups (CONH₂) enhance solubility in polar solvents and enable interactions with biological targets (e.g., enzyme active sites) compared to ester (COOCH₃) or carboxylic acid (COOH) groups . Amino-substituted isoxazoles (e.g., 5-amino-3-methylisoxazole derivatives) show higher melting points (211–257°C) due to intermolecular H-bonding, suggesting that 4-Methylisoquinoline-5-carboxamide may also exhibit elevated thermal stability .

Synthetic Considerations: Methylation reactions (e.g., using K₂CO₃ and CH₃I) are common in synthesizing methyl-substituted heterocycles, as seen in isoxazole derivatives . Similar methods may apply to the target compound.

Biological and Material Relevance: Isoxazole derivatives with amino groups (e.g., 12h–12k in ) demonstrate bioactivity in multicomponent reactions, implying that 4-Methylisoquinoline-5-carboxamide could similarly participate in pharmacophore design. The absence of direct data on the target compound necessitates extrapolation from structural analogs, highlighting a gap in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.